molecular formula C17H27N3O4 B3074160 Benzyl (2-aminoethyl)(2-((tert-butoxycarbonyl)amino)ethyl)carbamate CAS No. 1019333-29-9

Benzyl (2-aminoethyl)(2-((tert-butoxycarbonyl)amino)ethyl)carbamate

Cat. No.: B3074160
CAS No.: 1019333-29-9
M. Wt: 337.4 g/mol
InChI Key: KBUPVELHFRVNNM-UHFFFAOYSA-N
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Description

Benzyl (2-aminoethyl)(2-((tert-butoxycarbonyl)amino)ethyl)carbamate (CAS 1019333-29-9) is a synthetic building block featuring both Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) protecting groups on a diamine scaffold, with a molecular formula of C17H27N3O4 and a molecular weight of 337.41 g/mol . This compound is primarily valued in organic and medicinal chemistry for the orthogonal protection of amines, which allows for selective deprotection and further functionalization during multi-step synthesis . Its structure makes it a versatile precursor for constructing more complex molecules, such as kinase inhibitors that target specific signaling pathways like ERK, which are relevant in cancer research . The compound requires careful handling; it is harmful if swallowed and may cause skin, eye, and respiratory irritation . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

benzyl N-(2-aminoethyl)-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4/c1-17(2,3)24-15(21)19-10-12-20(11-9-18)16(22)23-13-14-7-5-4-6-8-14/h4-8H,9-13,18H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUPVELHFRVNNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN(CCN)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Deprotection Reactions

The Boc and benzyl groups are strategically removed under specific conditions to unmask free amines for downstream applications.

Acid-Mediated Boc Deprotection

The Boc group is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl):

  • Conditions : 25% TFA in dichloromethane (DCM) at room temperature for 3 hours .

  • Outcome : Yields the TFA salt of the free amine, enabling further functionalization (e.g., amidation) .

Reagent Solvent Temperature Time Yield
25% TFADCMRT3 h>95%

Thermal Boc Deprotection

Thermolysis in methanol or 2,2,2-trifluoroethanol (TFE) at 230°C under continuous flow conditions achieves Boc removal without acid catalysts . This method is ideal for acid-sensitive substrates.

Hydrogenolytic Benzyl Removal

The benzyl group is cleaved via catalytic hydrogenation:

  • Conditions : H₂ (1 atm), 10% Pd/C or Pearlman’s catalyst (Pd(OH)₂/C) in methanol or ethanol .

  • Outcome : Generates a primary amine, which can undergo further reactions (e.g., alkylation) .

Amide Coupling Reactions

The deprotected amine reacts with carboxylic acids to form amides, a critical step in peptide synthesis:

EDCI/HOBt-Mediated Coupling

  • Conditions : Ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in acetonitrile (MeCN) at 20°C for 18 hours .

  • Example : Reaction with nicotinic acid yields a substituted amide with 30% isolated yield .

Carboxylic Acid Coupling Agent Solvent Yield
Nicotinic acidEDCI/HOBtMeCN30%
Salicylic acidEDCI/HOBtMeCN49%

HATU/DIEA-Mediated Coupling

For sterically hindered acids, HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) with diisopropylethylamine (DIEA) in DMF improves efficiency .

Functionalization of the Amine

The free amine undergoes alkylation, acylation, or reductive amination:

Reductive Amination

  • Conditions : Sodium cyanoborohydride (NaBH₃CN) in methanol with aldehydes/ketones.

  • Application : Introduces alkyl/aryl substituents to the amine backbone.

Acylation

  • Conditions : Benzoyl chloride in acetonitrile/acetone with triethylamine (TEA) .

  • Outcome : Forms stable benzamide derivatives for structural diversification .

Comparative Reaction Efficiency

The table below summarizes key reaction pathways and yields:

Reaction Type Reagents/Conditions Yield Reference
Boc Deprotection25% TFA in DCM, RT, 3 h>95%
Benzyl HydrogenolysisH₂, Pd/C, MeOH92%
Amide CouplingEDCI/HOBt, MeCN, 20°C, 18 h30–49%
Thermal DeprotectionMeOH, 230°C, flow reactor85%

Stability and Handling

  • Storage : Stable at –20°C under inert gas (N₂/Ar) .

  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM) .

Scientific Research Applications

Benzyl (2-aminoethyl)(2-((tert-butoxycarbonyl)amino)ethyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide synthesis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a protective group in pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Benzyl (2-aminoethyl)(2-((tert-butoxycarbonyl)amino)ethyl)carbamate involves its ability to act as a protecting group for amino functions. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the amino group. This property is particularly useful in peptide synthesis and other applications where selective deprotection is required .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a) Benzyl (2-aminoethyl)carbamate (CAS 72080-83-2; Similarity: 0.85)
  • Structure : Lacks the Boc-protected amine on the second ethyl chain.
  • Properties : Lower molecular weight (~223 g/mol) and increased reactivity due to the exposed primary amine.
  • Applications : Used as a building block in peptide synthesis but requires additional protection steps .
b) Benzyl N-(2-aminoethyl)carbamate hydrochloride (CAS 18807-71-1; Similarity: 0.88)
  • Structure : Hydrochloride salt form enhances solubility in aqueous systems.
  • Reactivity : The protonated amine reduces nucleophilicity, making it less reactive in acylation reactions compared to the free amine in the target compound .
c) tert-Butyl benzyl(2-oxoethyl)carbamate (CAS 136159-63-2)
  • Structure: Replaces one aminoethyl group with a 2-oxoethyl moiety.
  • Reactivity : The ketone group enables conjugation with nucleophiles (e.g., hydrazines), distinguishing it from the target compound’s amine-driven reactivity .

Substituent Modifications

a) Tert-Butyl (2-(((Benzyloxy)Carbonyl)Amino)Ethyl)(2-Hydroxyethyl)Carbamate (CAS 874163-00-5)
  • Structure : Substitutes one ethyl chain with a hydroxyethyl group.
b) Benzyl (4-aminobutyl)carbamate (CAS 62146-62-7)
  • Structure : Extends the carbon chain (butyl vs. ethyl), increasing flexibility.
  • Applications : Used in PROTAC linker synthesis, where longer chains improve binding to target proteins .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Functional Groups Solubility Trends
Target Compound ~338 (estimated) Cbz, Boc-protected amine Low in water, high in DMF
Benzyl (2-aminoethyl)carbamate ~223 Cbz, primary amine Moderate in polar solvents
tert-Butyl benzyl(2-oxoethyl)carbamate 249.31 Cbz, ketone Soluble in organic solvents

Biological Activity

Benzyl (2-aminoethyl)(2-((tert-butoxycarbonyl)amino)ethyl)carbamate, with the CAS number 1019333-29-9, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from multiple studies to present a comprehensive overview.

  • Molecular Formula : C17H27N3O4
  • Molecular Weight : 337.41 g/mol
  • Purity : Typically above 83% in laboratory settings .

Structure

The compound features a benzyl group attached to a carbamate structure, which is further substituted with amino and tert-butoxycarbonyl (Boc) groups. The presence of these functional groups is crucial for its biological activity.

This compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of carbamate compounds can exhibit antimicrobial properties. For instance, piperazine derivatives have shown efficacy against various bacterial strains, suggesting that similar structures might possess comparable activities .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, similar to other carbamate derivatives known for inhibiting acetylcholinesterase, which is significant in treating neurodegenerative diseases like Alzheimer's .
  • Cellular Interaction : Molecular docking studies have indicated potential interactions with cellular targets, which could be explored for therapeutic development.

Table 1: Summary of Biological Studies on Related Compounds

Study ReferenceCompoundBiological ActivityKey Findings
Piperazine DerivativesAntimicrobialShowed significant inhibition against E. coli and S. aureus.
Acetylcholinesterase InhibitorsNeuroprotectiveIndicated potential for reducing amyloid aggregation in Alzheimer’s models.
Carbamate VariantsEnzyme InhibitionDemonstrated varying degrees of enzyme inhibition across different analogs.

Pharmacological Potential

The pharmacological potential of this compound is highlighted by its structural similarities to known therapeutic agents. Its ability to inhibit enzymes involved in neurotransmission and microbial growth positions it as a candidate for further research in drug development.

Synthesis and Applications

The synthesis of this compound typically involves the following steps:

  • Formation of the Carbamate Linkage : The reaction between an amine and a carbonyl compound.
  • Protection of Functional Groups : Use of tert-butoxycarbonyl (Boc) to protect amino groups during synthesis.
  • Purification : Techniques such as chromatography are employed to obtain pure compounds for biological testing.

Table 2: Synthetic Pathway Overview

StepReaction TypeReagents UsedPurpose
1Carbamate FormationAmines + CarbonylsTo create the core structure
2Protection ReactionBoc anhydrideTo protect reactive amines
3PurificationChromatography techniquesTo isolate pure products

Q & A

Q. What are the established protocols for synthesizing Benzyl (2-aminoethyl)(2-((tert-butoxycarbonyl)amino)ethyl)carbamate?

The synthesis typically involves sequential carbamate protection of primary and secondary amines. A common approach is:

  • Step 1 : React 1,2-diaminoethane with tert-butoxycarbonyl (Boc) anhydride to protect one amine group .
  • Step 2 : Introduce the benzyl carbamate group via reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is recommended .

Q. How is the compound characterized for structural confirmation?

Key analytical methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify amine protection (e.g., Boc δ ~1.4 ppm for tert-butyl; benzyl carbamate δ ~5.1 ppm for CH₂Ph) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺: ~352.2 g/mol) .
  • Infrared Spectroscopy : Peaks at ~1680–1720 cm⁻¹ (C=O stretch of carbamates) and ~3300 cm⁻¹ (N-H stretch) .

Q. What solvents and conditions are optimal for dissolving the compound?

The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in dichloromethane or THF. Use mild heating (40–50°C) and sonication for dissolution. Avoid aqueous buffers unless the pH is >7 to prevent Boc deprotection .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during its use in stapled peptide synthesis?

When employing the compound as a polyamine staple:

  • Reaction Design : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to ensure regioselectivity.
  • Steric Effects : The tert-butyl group in the Boc moiety enhances steric hindrance, favoring trans-adducts in ring-closing metathesis .
  • Validation : Analyze products via circular dichroism (CD) or X-ray crystallography to confirm stereochemistry .

Q. What strategies resolve contradictions in reaction yields during scale-up?

Common issues and solutions:

  • Boc Deprotection : Trace acids in solvents may hydrolyze Boc. Pre-purify solvents with basic alumina .
  • Byproduct Formation : Optimize stoichiometry (e.g., 1.1:1 benzyl chloroformate:diamine) to minimize overalkylation .
  • Kinetic Analysis : Use in situ FTIR or HPLC to monitor reaction progress and adjust heating rates .

Q. How is the compound applied in designing enzyme inhibitors or prodrugs?

  • Prodrug Activation : The Boc group is acid-labile (cleaved in lysosomes), while the benzyl carbamate is stable under physiological pH, enabling controlled release .
  • Enzyme Targeting : The dual-protected amine structure mimics natural polyamine substrates, enhancing uptake in cancer cells .
  • In Vivo Studies : Replace Boc with photolabile groups (e.g., nitroveratryl) for spatiotemporal control in animal models .

Q. What computational methods predict its reactivity in novel reaction environments?

  • DFT Calculations : Model transition states for carbamate formation using Gaussian09 with B3LYP/6-31G* basis sets .
  • Machine Learning : Train models on PubChem reaction data to predict optimal solvents/catalysts .
  • MD Simulations : Assess solubility by simulating interactions with water/DMSO mixtures using GROMACS .

Methodological Notes

  • Contradictions in Evidence : Some protocols (e.g., Boc deprotection in vs. 21) vary in acid concentration. Validate conditions via small-scale trials.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl (2-aminoethyl)(2-((tert-butoxycarbonyl)amino)ethyl)carbamate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.